molecular formula C14H16N2O4 B15280002 3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid

3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B15280002
M. Wt: 276.29 g/mol
InChI Key: ADSHHVHRCZLFAR-UHFFFAOYSA-N
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Description

3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 2,5-diethoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2,5-Diethoxyphenyl)-1H-pyrazole-4-carboxylic acid
  • 3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the 2,5-diethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C14H16N2O4/c1-3-19-9-5-6-13(20-4-2)10(7-9)11-8-12(14(17)18)16-15-11/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

ADSHHVHRCZLFAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C2=NNC(=C2)C(=O)O

Origin of Product

United States

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